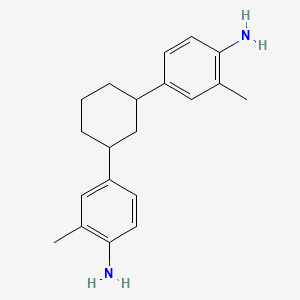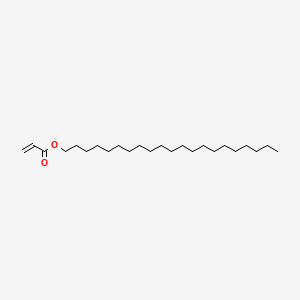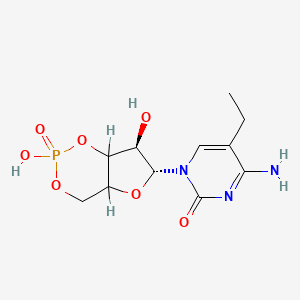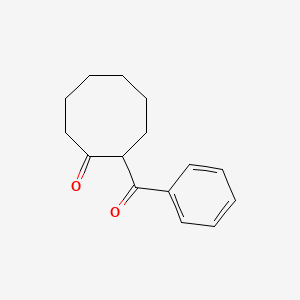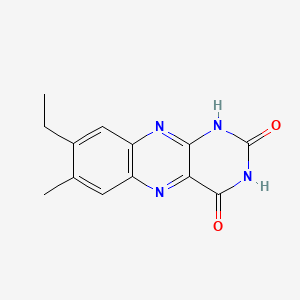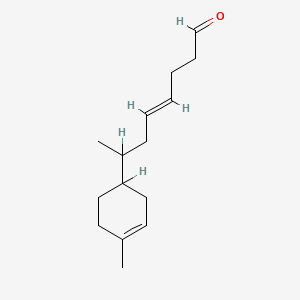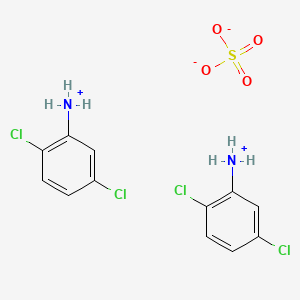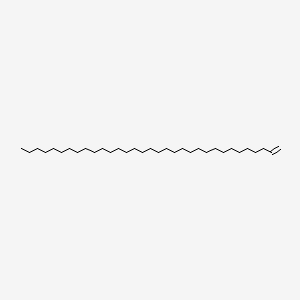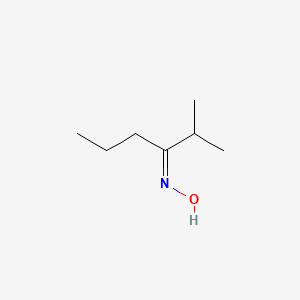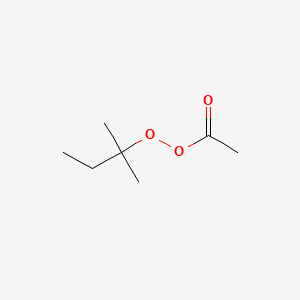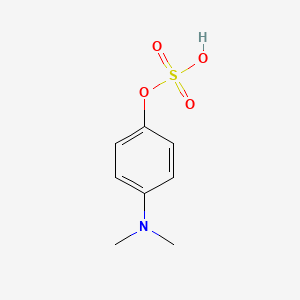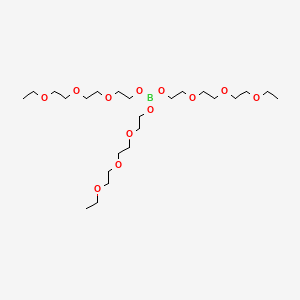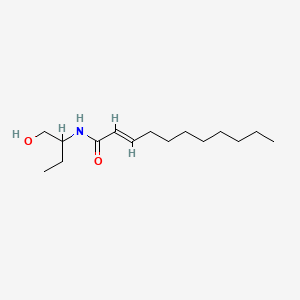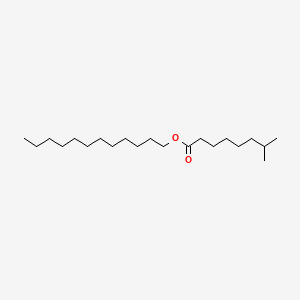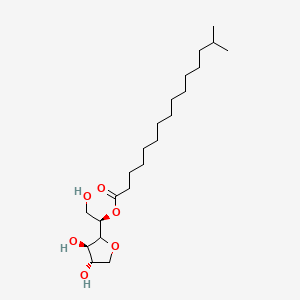
Sorbitan, monoisohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, monoisohexadecanoate is a non-ionic surfactant and emulsifier derived from sorbitol and isohexadecanoic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying, dispersing, and stabilizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sorbitan, monoisohexadecanoate is synthesized through the esterification of sorbitol with isohexadecanoic acid. The reaction typically involves heating sorbitol and isohexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum conditions to remove water and drive the reaction to completion . The reaction temperature is usually maintained between 150°C and 200°C, and the reaction time can vary from several hours to a full day, depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher production efficiency. The use of high-purity reactants and optimized reaction conditions helps to minimize impurities and improve the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sorbitan, monoisohexadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.
Major Products Formed
Esterification: The primary product is this compound.
Hydrolysis: The major products are sorbitol and isohexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Sorbitan, monoisohexadecanoate has a wide range of applications in scientific research:
Wirkmechanismus
Sorbitan, monoisohexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications. In biological systems, it can interact with cell membranes and proteins, stabilizing them and preventing denaturation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sorbitan, monooleate
- Sorbitan, monostearate
- Sorbitan, monolaurate
- Polysorbate 20, 40, 60, and 80
Uniqueness
Sorbitan, monoisohexadecanoate is unique due to its specific fatty acid chain, which imparts distinct properties compared to other sorbitan esters. Its isohexadecanoic acid moiety provides a different hydrophilic-lipophilic balance, making it suitable for specific applications where other sorbitan esters may not be as effective .
Eigenschaften
CAS-Nummer |
97635-38-6 |
|---|---|
Molekularformel |
C22H42O6 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C22H42O6/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-20(25)28-19(15-23)22-21(26)18(24)16-27-22/h17-19,21-24,26H,3-16H2,1-2H3/t18-,19+,21+,22?/m0/s1 |
InChI-Schlüssel |
IFBVBIINWZIPMK-RERQMSIWSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


